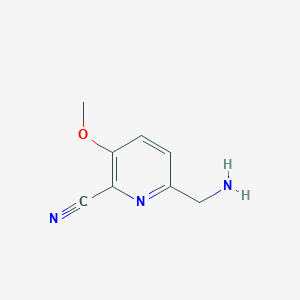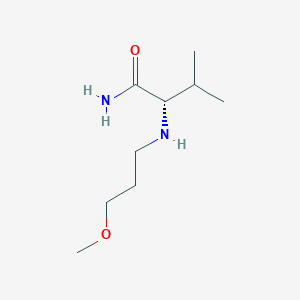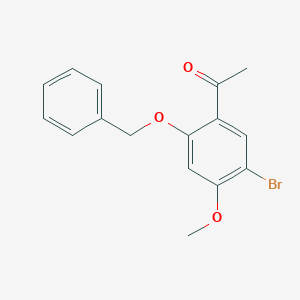
1-(2-(Benzyloxy)-5-bromo-4-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Benzyloxy)-5-bromo-4-methoxyphenyl)ethanone is an organic compound belonging to the class of benzene and substituted derivatives. This compound is characterized by the presence of a benzyloxy group, a bromine atom, and a methoxy group attached to a phenyl ring, with an ethanone moiety. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(2-(Benzyloxy)-5-bromo-4-methoxyphenyl)ethanone can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and organoboron reagents under mild and functional group-tolerant conditions .
Chemical Reactions Analysis
1-(2-(Benzyloxy)-5-bromo-4-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. Major products formed from these reactions include substituted benzene derivatives, alcohols, and carboxylic acids.
Scientific Research Applications
1-(2-(Benzyloxy)-5-bromo-4-methoxyphenyl)ethanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-(Benzyloxy)-5-bromo-4-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity is attributed to its ability to inhibit certain enzymes and proteins involved in cell proliferation and survival . The compound may also interact with neurotransmitter receptors, influencing various biological processes .
Comparison with Similar Compounds
1-(2-(Benzyloxy)-5-bromo-4-methoxyphenyl)ethanone can be compared with other similar compounds, such as:
1-(2-Benzyloxy-2-phenylethyl)-1,2,3-triazole: This compound is known for its antifungal activity and is structurally similar due to the presence of a benzyloxy group.
1-Benzyloxy-1-(2-methoxyethoxy)ethane: Another benzene derivative with similar structural features, used in various chemical applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H15BrO3 |
|---|---|
Molecular Weight |
335.19 g/mol |
IUPAC Name |
1-(5-bromo-4-methoxy-2-phenylmethoxyphenyl)ethanone |
InChI |
InChI=1S/C16H15BrO3/c1-11(18)13-8-14(17)16(19-2)9-15(13)20-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3 |
InChI Key |
RGLYOPYXFLKWEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1OCC2=CC=CC=C2)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,2,4]Triazolo[1,5-A]pyridine-2-carbonitrile](/img/structure/B15244493.png)
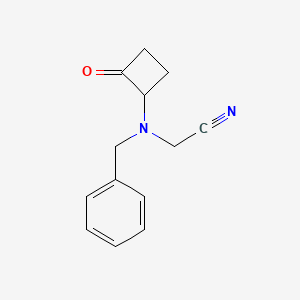
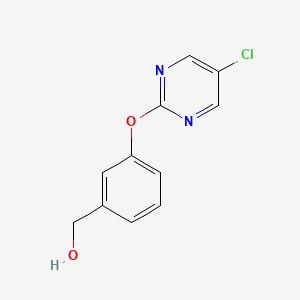
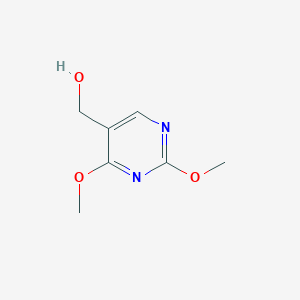
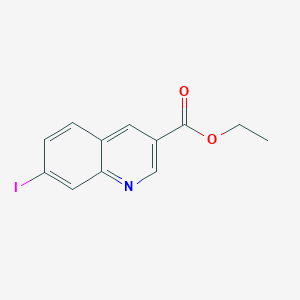

![3A,4,11,11a-tetrahydrofuro[3,4-b]phenazine-1,3(5H,10H)-dione](/img/structure/B15244528.png)
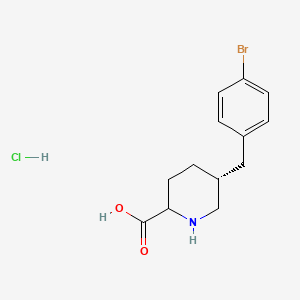

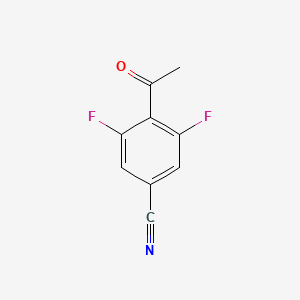

![[1,2,4]Triazino[2,3-a]benzimidazole](/img/structure/B15244570.png)
